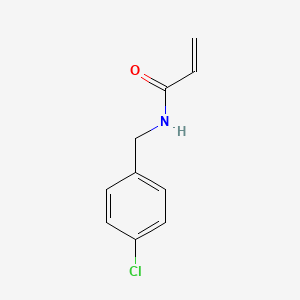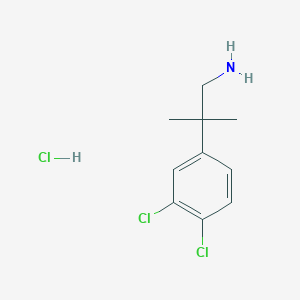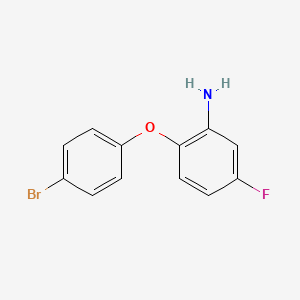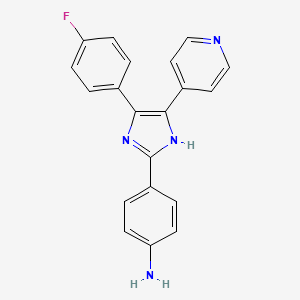
6,7-Dihydroquinoline-5,8-dione
概要
説明
6,7-Dihydroquinoline-5,8-dione is a heterocyclic organic compound with the molecular formula C9H7NO2. It is part of the quinoline family, which is known for its diverse biological and chemical properties. This compound is characterized by a quinoline ring system with two ketone groups at the 5th and 8th positions, making it a quinoline-5,8-dione derivative .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroquinoline-5,8-dione can be achieved through various methods. One common approach involves the light-induced oxygenation of 8-hydroxyquinoline . Another method includes the oxidation of 5-amino-8-hydroxyquinoline using dichromate . These methods typically require specific reaction conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic oxidation .
化学反応の分析
Types of Reactions: 6,7-Dihydroquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and dichromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
科学的研究の応用
6,7-Dihydroquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Dihydroquinoline-5,8-dione involves its interaction with various molecular targets and pathways. It acts as a redox-active compound, participating in electron transfer reactions. This activity is crucial for its biological effects, such as inhibiting cellular respiration in cancer cells by targeting mitochondrial enzymes . The compound’s ability to generate reactive oxygen species also contributes to its antiproliferative effects .
類似化合物との比較
Quinoline-5,8-dione: Shares a similar structure but lacks the hydrogenation at the 6th and 7th positions.
8-Hydroxyquinoline: A precursor in the synthesis of 6,7-Dihydroquinoline-5,8-dione.
Quinoxaline derivatives: These compounds have a similar quinoline core but differ in their substitution patterns and biological activities
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
6,7-dihydroquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXMPFYJRKXHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)




![3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B3105137.png)



